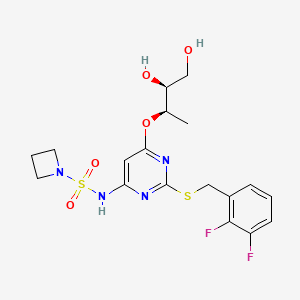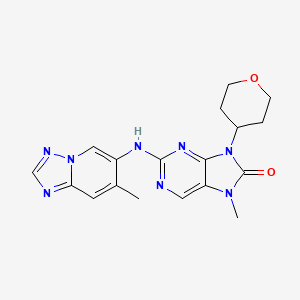
Azido-PEG3-t-butyl ester
Vue d'ensemble
Description
Azido-PEG3-t-butyl ester is a polyethylene glycol (PEG) derivative containing an azide group and a t-butyl protected carboxyl group. The azide group enables the compound to participate in click chemistry reactions, while the t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Applications De Recherche Scientifique
Azido-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of functional coatings and new materials.
Analyse Biochimique
Biochemical Properties
The azide group in Azido-PEG3-t-butyl ester can react with alkyne, such as BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is commonly used in the synthesis of complex molecules for biological research . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Cellular Effects
As a PEG derivative, it is known to increase solubility in aqueous media, which can influence cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity with alkynes via Click Chemistry . This reaction forms a stable triazole linkage, enabling the conjugation of various biomolecules for biological research .
Temporal Effects in Laboratory Settings
It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Metabolic Pathways
The azide group in the compound can react with alkynes via Click Chemistry, suggesting potential interactions with enzymes or cofactors that utilize or produce alkynes .
Transport and Distribution
The hydrophilic PEG spacer in the compound is known to increase solubility in aqueous media, which could influence its transport and distribution .
Subcellular Localization
As a PEG derivative, it is likely to be found in aqueous compartments due to the hydrophilic nature of PEG .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azido-PEG3-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the t-butyl protected carboxyl group. The azide group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion. The t-butyl protection is achieved by reacting the carboxyl group with t-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Azido-PEG3-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry Reactions:
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Acidic or Basic Hydrolysis Agents: Used to deprotect the t-butyl group.
Major Products Formed:
Triazoles: Formed from click chemistry reactions with alkynes.
Free Carboxyl Group: Formed after deprotection of the t-butyl group.
Mécanisme D'action
The mechanism of action of Azido-PEG3-t-butyl ester primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, which are used to connect various molecular entities. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation . The t-butyl protected carboxyl group can be deprotected to reveal a free carboxyl group, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Azido-PEG3-S-PEG4-t-butyl ester: Contains an additional PEG spacer and a sulfur atom, used in the synthesis of PROTACs.
t-Boc-Aminooxy-PEG1-azide: Contains a Boc-protected aminoxy group instead of a t-butyl protected carboxyl group, used in bioconjugation.
Uniqueness: Azido-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl protected carboxyl group, which allows it to participate in click chemistry reactions while preventing self-coupling or polymerization. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQIYNPWASRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)



![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)




![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
